

An In-depth Technical Guide to the Spectroscopic Data of N1-Methoxymethyl picrinine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N1-Methoxymethyl picrinine*

Cat. No.: *B12864158*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a structured overview of the spectroscopic data for **N1-Methoxymethyl picrinine**, an indole alkaloid isolated from the leaves of *Alstonia scholaris*. Due to the limited availability of specific experimental data in the public domain, this document presents a combination of known factual information and generalized data templates. These templates are representative of the expected spectroscopic characteristics for a compound of this nature and serve as a reference for researchers.

Compound Information

- Compound Name: **N1-Methoxymethyl picrinine**
- Molecular Formula: $C_{22}H_{26}N_2O_4$ [1]
- Molecular Weight: 382.5 g/mol [1]
- Class: Indole Alkaloid

Spectroscopic Data

The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy for **N1-**

Methoxymethyl picrinine.

Table 1: Nuclear Magnetic Resonance (NMR) Data

Note: The following are predicted or typical chemical shifts for the class of picrinine alkaloids. Actual experimental values may vary.

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Proton Assignment
7.0 - 7.5	m	-	Aromatic Protons
5.0 - 5.5	q	~7.0	Olefinic Proton
4.5 - 5.0	s	-	N-CH ₂ -O Protons
3.5 - 4.0	s	-	OCH ₃ (ester & ether)
1.5 - 3.0	m	-	Aliphatic Protons
1.0 - 1.5	d	~7.0	CH ₃ Protons

¹³C NMR (Carbon NMR) Data (Predicted)

Chemical Shift (δ) ppm	Carbon Type	Assignment
170 - 175	C	C=O (Ester)
130 - 150	C	Aromatic/Olefinic C
110 - 130	CH	Aromatic/Olefinic CH
70 - 80	CH ₂	N-CH ₂ -O
50 - 60	CH ₃	OCH ₃
20 - 50	CH, CH ₂	Aliphatic
10 - 20	CH ₃	CH ₃

Table 2: Mass Spectrometry (MS) Data

Ion	m/z (Mass-to-Charge Ratio)	Description
[M+H] ⁺	383.1914	Protonated Molecular Ion
[M+Na] ⁺	405.1733	Sodium Adduct
[M] ⁺	382.1836	Molecular Ion

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~2950 - 2850	Medium	C-H (aliphatic) stretching
~1730	Strong	C=O (ester) stretching
~1600, ~1470	Medium	C=C (aromatic) stretching
~1250	Strong	C-O (ester and ether) stretching
~1100	Strong	C-N stretching

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of purified **N1-Methoxymethyl picrinine** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
- **Instrumentation:** ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.
- **Data Acquisition:**

- ^1H NMR: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of 1-5 seconds.
- ^{13}C NMR: A proton-decoupled pulse sequence is used to obtain the carbon spectrum, providing single lines for each unique carbon atom. A larger number of scans is required due to the lower natural abundance of ^{13}C .

Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent (e.g., methanol or acetonitrile) with the possible addition of a small amount of formic acid to promote ionization.
- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source is commonly used for the analysis of indole alkaloids.
- Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. The instrument is operated in positive ion mode to detect protonated molecules ($[\text{M}+\text{H}]^+$) and other adducts. The mass range is set to cover the expected molecular weight of the compound.

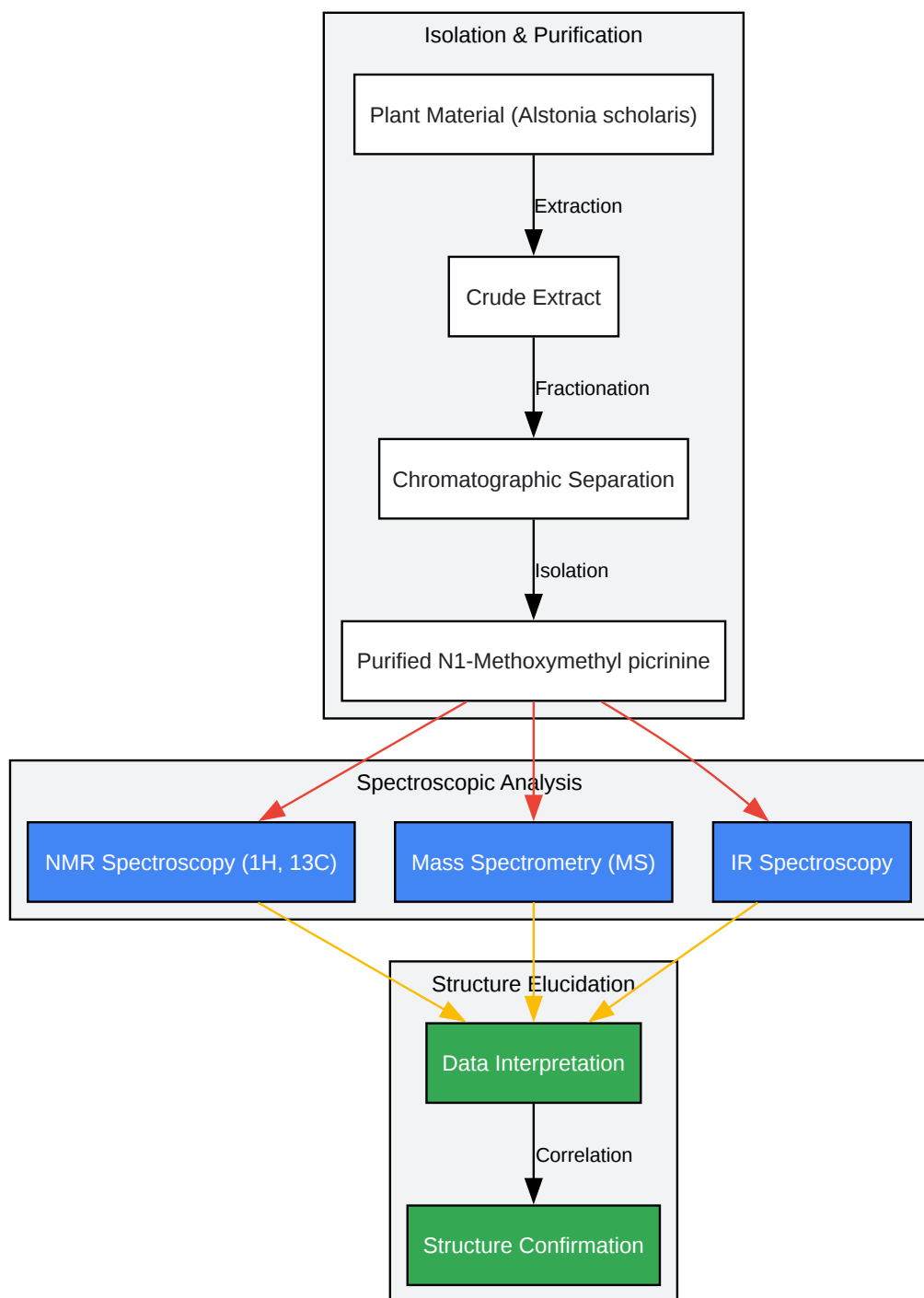
Infrared (IR) Spectroscopy

- Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory where the solid sample is placed directly on the ATR crystal.
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectrum.
- Data Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded first. The sample is then scanned, typically over a range of 4000 to 400 cm^{-1} . The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Visualizations

Workflow for Spectroscopic Analysis of a Natural Product

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a natural product like **N1-Methoxymethyl picrinine**.



[Click to download full resolution via product page](#)

Caption: Workflow from isolation to structure elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. realgenelabs.com [realgenelabs.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data of N1-Methoxymethyl picrinine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12864158#spectroscopic-data-for-n1-methoxymethyl-picrinine-nmr-ms-ir\]](https://www.benchchem.com/product/b12864158#spectroscopic-data-for-n1-methoxymethyl-picrinine-nmr-ms-ir)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com